molecular formula C8H6ClIO B3016711 (4-Iodophenyl)acetyl choride CAS No. 37051-38-0

(4-Iodophenyl)acetyl choride

Cat. No.: B3016711
CAS No.: 37051-38-0
M. Wt: 280.49
InChI Key: FMPZAAJFLNAMAC-UHFFFAOYSA-N
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Description

(4-Iodophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an acetyl chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Iodophenyl)acetyl chloride can be synthesized from 4-iodophenylacetic acid. One common method involves the reaction of 4-iodophenylacetic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as argon, and involves heating the mixture to around 80°C for approximately 2 hours .

Industrial Production Methods: In an industrial setting, the production of (4-iodophenyl)acetyl chloride may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Iodophenyl)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-iodophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

    Phenylacetyl Chloride: Lacks the iodine substitution on the phenyl ring.

    (4-Bromophenyl)acetyl Chloride: Similar structure but with a bromine atom instead of iodine.

    (4-Chlorophenyl)acetyl Chloride: Contains a chlorine atom at the para position instead of iodine.

Uniqueness: (4-Iodophenyl)acetyl chloride is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine substitution can also affect the physical properties and biological activity of the resulting compounds .

Biological Activity

(4-Iodophenyl)acetyl chloride, with the molecular formula C8_8H6_6ClIO, is a versatile organic compound primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring an iodine atom in the para position of the phenyl ring, significantly influences its reactivity and biological activity. This article explores the biological activity of (4-Iodophenyl)acetyl chloride, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary mechanism through which (4-Iodophenyl)acetyl chloride exerts its biological effects is via electrophilic aromatic substitution , particularly through Friedel-Crafts acylation reactions. This process allows the introduction of acyl groups into aromatic compounds, modifying their properties and biological activities. The iodine atom enhances the electrophilicity of the compound, facilitating reactions with nucleophiles.

Key Reactions

  • Friedel-Crafts Acylation : The compound reacts with aromatic rings to form new carbon-carbon bonds.
  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potential biological activity.

Biological Activity

Research indicates that (4-Iodophenyl)acetyl chloride has significant potential in various biological applications:

  • Antimicrobial Properties : Studies have shown that derivatives of (4-Iodophenyl)acetyl chloride exhibit antimicrobial activity against a range of pathogens. For instance, compounds synthesized from it have been tested against bacteria and fungi, demonstrating inhibitory effects.
  • Anticancer Activity : Some derivatives have shown promise in cancer research, particularly in inhibiting tumor cell proliferation. The iodine substitution may play a role in enhancing the binding affinity to specific cancer-related targets.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Agents :
    A study synthesized various derivatives from (4-Iodophenyl)acetyl chloride and evaluated their antimicrobial activities. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting potential for development into new therapeutics.
  • Anticancer Activity Assessment :
    Research involving cell lines demonstrated that specific derivatives exhibited cytotoxic effects on cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of (4-Iodophenyl)acetyl chloride derivatives is influenced by factors such as:

  • Chemical Structure : The presence of iodine affects solubility and bioavailability.
  • Route of Administration : Different routes may alter absorption rates and efficacy.
  • Environmental Conditions : pH and temperature can impact stability and reactivity.

Comparative Analysis

To understand the uniqueness of (4-Iodophenyl)acetyl chloride, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
(4-Bromophenyl)acetyl ChlorideBromine instead of IodineModerate antimicrobial activity
Phenylacetyl ChlorideNo halogen substitutionLimited biological activity
(4-Chlorophenyl)acetyl ChlorideChlorine instead of IodineLower reactivity than iodinated compounds

The presence of iodine in (4-Iodophenyl)acetyl chloride enhances its reactivity and biological activity compared to its brominated or chlorinated analogs.

Properties

IUPAC Name

2-(4-iodophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPZAAJFLNAMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thionyl chloride (39.53) and DMF (2 drops) were added to a solution of 4-iodophenylacetic acid (26.2 g), in dichloromethane (150 ml). The reaction mixture was stirred at ambient temperature for 18 hours and the solvent removed by evaporation to give 4-iodophenylacetyl chloride as an oil (23 g) which was purified by vacuum distillation; b.p. 118-119° C. (0.35 mmMg)
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Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to 4-iodophenylacetic acid (11) (prepared by the process described in Chen, Q.-H. et al., Bioorg. Med. Chem. 14, 7898-7909 (2006)) (1.06 g, 4.05 mmol) was added thionyl chloride (5.00 mL, 68.6 mmol) and heated to reflux (100° C.) for 1.5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure to give 4-iodophenylacetyl chloride (12) as a brown oily crude product, which was used in the next reaction without further purification.
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